molecular formula C10H19NO4 B13848413 2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

Cat. No.: B13848413
M. Wt: 217.26 g/mol
InChI Key: WNYYMPICYAOQAE-BGZDPUMWSA-N
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Description

2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopenta[d][1,3]dioxol ring system, an amino group, and an ethanol moiety. Its distinct configuration makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol typically involves multiple steps. One common synthetic route includes the regioselective ring-opening reaction of isosorbide with Me3SiI in the presence of acetone, followed by intramolecular nucleophilic substitution to form the corresponding epoxide. The final step involves the formation of the desired compound through nucleophilic substitution with an appropriate amine .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding alcohols and acids.

Scientific Research Applications

2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The amino group and the ethanol moiety play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

When compared to similar compounds, 2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol stands out due to its unique structural features. Similar compounds include:

  • 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
  • 5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole

These compounds share similar ring systems and functional groups but differ in their specific configurations and substituents, which can lead to variations in their chemical reactivity and biological activities .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

2-[[(3aS,4R,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol

InChI

InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7-,8-,9+/m1/s1

InChI Key

WNYYMPICYAOQAE-BGZDPUMWSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H](C[C@H]([C@@H]2O1)OCCO)N)C

Canonical SMILES

CC1(OC2C(CC(C2O1)OCCO)N)C

Origin of Product

United States

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